molecular formula C15H20O3 B12612418 4-Oxo-1-phenylbutyl 2,2-dimethylpropanoate CAS No. 919091-26-2

4-Oxo-1-phenylbutyl 2,2-dimethylpropanoate

Cat. No.: B12612418
CAS No.: 919091-26-2
M. Wt: 248.32 g/mol
InChI Key: CAULHRLKZCNIDL-UHFFFAOYSA-N
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Description

4-Oxo-1-phenylbutyl 2,2-dimethylpropanoate is a chemical compound known for its unique structure and properties. It is often used as an intermediate in the synthesis of various pharmaceuticals and organic compounds. The compound’s structure includes a phenyl group, a butyl chain, and a dimethylpropanoate ester, making it a versatile molecule in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Oxo-1-phenylbutyl 2,2-dimethylpropanoate can be achieved through several methods. One common approach involves the alkylation of methyl isobutyrate silyl enol ether with bis(4-dimethylamino)phenylmethanol, facilitated by using 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent and reaction promoter . This reaction proceeds smoothly to produce the compound in good yield via a metal and additive-free procedure.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specialized reactors and purification techniques to isolate the desired product efficiently.

Chemical Reactions Analysis

Types of Reactions

4-Oxo-1-phenylbutyl 2,2-dimethylpropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Electrophilic aromatic substitution can be facilitated using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

4-Oxo-1-phenylbutyl 2,2-dimethylpropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis and the development of new chemical reactions.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its role in the synthesis of pharmaceutical compounds, particularly in the development of drugs for various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 4-Oxo-1-phenylbutyl 2,2-dimethylpropanoate exerts its effects involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to participate in various chemical reactions, influencing biological processes and chemical transformations. Detailed studies on its mechanism of action are essential to understand its full potential and applications.

Comparison with Similar Compounds

4-Oxo-1-phenylbutyl 2,2-dimethylpropanoate can be compared with similar compounds such as:

These compounds share structural similarities but differ in their functional groups and reactivity, highlighting the uniqueness of this compound in terms of its chemical behavior and applications.

Properties

CAS No.

919091-26-2

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

(4-oxo-1-phenylbutyl) 2,2-dimethylpropanoate

InChI

InChI=1S/C15H20O3/c1-15(2,3)14(17)18-13(10-7-11-16)12-8-5-4-6-9-12/h4-6,8-9,11,13H,7,10H2,1-3H3

InChI Key

CAULHRLKZCNIDL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OC(CCC=O)C1=CC=CC=C1

Origin of Product

United States

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